Introduction: The Strategic Importance of a Chiral Morpholine Scaffold
Introduction: The Strategic Importance of a Chiral Morpholine Scaffold
An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid
(S)-4-Cbz-Morpholine-3-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has emerged as a strategically important building block in modern medicinal chemistry. Its structure uniquely combines the conformational rigidity of the morpholine ring with the synthetic versatility of a protected amine and a reactive carboxylic acid. The morpholine moiety is recognized as a "privileged structure" in drug discovery, frequently incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles, particularly for central nervous system (CNS) agents[1].
The Cbz (carboxybenzyl) protecting group on the nitrogen atom provides robust stability under a variety of reaction conditions while allowing for facile deprotection via hydrogenolysis. The stereochemically defined carboxylic acid at the C-3 position serves as a critical handle for peptide coupling, amidation, and other derivatization strategies. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, characterization data, and a discussion of its application in the synthesis of complex, biologically active molecules.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of (S)-4-Cbz-Morpholine-3-carboxylic acid is essential for its effective use in synthesis and process development. These properties dictate solubility, reactivity, and handling requirements.
| Property | Value | Source |
| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | PubChem[2] |
| CAS Number | 819078-65-4 | PubChem[2] |
| Molecular Formula | C₁₃H₁₅NO₅ | PubChem[2] |
| Molecular Weight | 265.26 g/mol | PubChem[2] |
| Appearance | White to off-white solid/powder | Internal Data |
| Density | ~1.332 g/cm³ | Dayang Chem[3] |
| Boiling Point | 464.3°C at 760 mmHg | Dayang Chem[3] |
| Polar Surface Area | 76.1 Ų | PubChem[2] |
| XLogP3 | 1.0 - 1.05 | Dayang Chem[3] |
Synthesis and Purification: A Validated Protocol
The synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid is typically achieved through the N-protection of the parent amino acid, (S)-Morpholine-3-carboxylic acid. The choice of benzyl chloroformate as the protecting agent is strategic; it reacts selectively with the secondary amine under mild basic conditions, preserving the integrity of the carboxylic acid and the chiral center.
Synthetic Workflow Overview
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Synthetic workflow for N-Cbz protection of (S)-Morpholine-3-carboxylic acid.
Step-by-Step Experimental Protocol
Materials:
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(S)-Morpholine-3-carboxylic acid
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
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Benzyl Chloroformate (Cbz-Cl)
-
1M Hydrochloric Acid (HCl)
-
Diethyl Ether or Ethyl Acetate
-
Deionized Water
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-Morpholine-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium bicarbonate (2.2 eq). Ensure complete dissolution.
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Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent degradation of the reagent and product.
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Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously. The slow addition maintains the low temperature and ensures a controlled reaction.
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Reaction: Continue stirring the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted benzyl chloroformate and other organic impurities. The product remains in the aqueous basic layer as its carboxylate salt.
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Acidification & Precipitation: Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. The product will precipitate out of the solution as a white solid. The causality here is the protonation of the carboxylate, rendering the molecule neutral and significantly less water-soluble.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified product under vacuum at 40-50°C to a constant weight.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are paramount. The following spectroscopic signatures are characteristic of (S)-4-Cbz-Morpholine-3-carboxylic acid.
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¹H NMR (Proton NMR): The spectrum provides a definitive fingerprint. Key expected signals include:
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Aromatic Protons (Cbz group): A multiplet around δ 7.2–7.4 ppm corresponding to the 5 protons of the benzyl ring[4].
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Benzyl CH₂ (Cbz group): A singlet or a pair of doublets (due to rotational hindrance) around δ 5.1-5.2 ppm.
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Morpholine Ring Protons: A series of multiplets between δ 3.5–4.5 ppm, integrating to the 7 protons of the morpholine core[4].
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Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), though it may not always be observed depending on the solvent and concentration[5].
-
-
¹³C NMR (Carbon NMR):
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Carbonyl Carbons: Two distinct signals in the deshielded region (δ 160-180 ppm), one for the carboxylic acid and one for the carbamate (Cbz group)[5][6].
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Aromatic Carbons: Signals between δ 127-136 ppm.
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Benzyl CH₂ Carbon: A signal around δ 67-68 ppm.
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Morpholine Carbons: Signals typically in the δ 40-70 ppm range.
-
-
Infrared (IR) Spectroscopy:
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O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer[5].
-
C=O Stretch: Two strong, sharp peaks are expected. One for the carbamate carbonyl (~1700-1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1710 cm⁻¹)[4][6]. The exact positions can overlap.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight (exact mass: 265.0950 Da)[2]. Common adducts observed would be [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
Reactivity and Applications in Drug Discovery
The utility of (S)-4-Cbz-Morpholine-3-carboxylic acid lies in its dual functionality, which allows for its strategic insertion into complex target molecules.
Role as a Chiral Building Block
The molecule's primary application is as a constrained, chiral scaffold. The carboxylic acid serves as a primary point of attachment, while the Cbz-protected amine is a latent nucleophile, ready for use after a simple deprotection step.
Caption: Synthetic utility showing orthogonal reaction pathways for the core scaffold.
This orthogonality is crucial in multi-step synthesis. For example, the carboxylic acid can be coupled with an amine to form an amide bond. Subsequently, the Cbz group can be removed via catalytic hydrogenation to reveal the morpholine nitrogen, which can then participate in further reactions such as reductive amination or another acylation. This stepwise approach is fundamental in building complex pharmaceutical intermediates[7][8]. The morpholine ring itself often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties to the final drug candidate[1].
Safe Handling and Storage
As with all laboratory chemicals, proper handling is essential to ensure safety. While a specific safety data sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on structurally similar compounds like Boc-protected morpholine carboxylic acids and general laboratory practice[9][10].
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Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[10].
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling[9].
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[9].
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[9].
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic. Recommended storage is often at refrigerated temperatures (0-8 °C) for long-term stability[7].
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[9].
References
-
(S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 . PubChem, National Center for Biotechnology Information. [Link]
-
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537 . PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: Morpholine . Carl ROTH. [Link]
-
MSDS of (R)-4-Boc-morpholine-3-carboxylic acid . Capot Chemical. [Link]
-
Safety Data Sheet: Morpholine . Chemos GmbH&Co.KG. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] . YouTube. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design . PubMed Central, National Institutes of Health. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives . Oregon State University. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery . PubMed Central, National Institutes of Health. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. [Link]
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- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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